Armillaramide

Descripción general

Descripción

Armillaramide is a natural product found in Daldinia concentrica with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that Armillaramide exhibits significant antitumor properties. Studies indicate that sphingolipids, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- Cytotoxicity Against Cancer Cell Lines : this compound has shown promising cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and liver cancer cells. In vitro studies revealed that it can significantly reduce cell viability and induce apoptosis through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- In Vivo Efficacy : Animal studies have confirmed that this compound can decrease tumor size in models of Ehrlich ascites carcinoma, highlighting its potential as a therapeutic agent in cancer treatment .

Immunostimulatory Effects

This compound has been found to enhance immune responses, making it a candidate for immunotherapy:

- Enhancement of Immune Functions : Research indicates that this compound can stimulate the proliferation of lymphocytes and increase the production of serum antibodies in immunocompromised mice. This suggests its potential use in enhancing immune responses in patients undergoing chemotherapy or suffering from immunodeficiency .

- Mechanisms of Action : The immunomodulatory effects are believed to be mediated through the activation of various immune pathways, potentially involving cytokine production and macrophage activation .

Hepatoprotective Properties

This compound has also been studied for its protective effects on liver cells:

- Anti-hepatotoxic Activity : Studies have shown that this compound can mitigate liver damage induced by toxic agents such as carbon tetrachloride. It appears to protect hepatocytes by reducing oxidative stress and inflammation .

- Clinical Relevance : The hepatoprotective effects of this compound support its potential use in treating liver diseases and conditions associated with hepatic toxicity .

Antimicrobial Properties

Emerging research suggests that this compound possesses antimicrobial activity:

- Inhibition of Pathogenic Microorganisms : Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural antimicrobial agent .

Applications in Functional Foods

Given its bioactive properties, this compound is being explored for incorporation into functional foods:

- Nutraceutical Potential : The health benefits associated with this compound could be harnessed in dietary supplements or functional foods aimed at boosting immunity or providing anticancer benefits .

Case Study 1: Antitumor Efficacy in Mice

A study conducted on mice inoculated with Ehrlich ascites carcinoma demonstrated that administration of this compound at varying doses resulted in a significant reduction in tumor size compared to control groups. The higher doses were particularly effective in decreasing serum levels of tumor markers such as vascular endothelial growth factor B (VEGF-B) and tumor necrosis factor-alpha (TNF-α), indicating a robust anticancer effect .

Case Study 2: Immunomodulatory Effects

In a controlled experiment involving cyclophosphamide-induced immunosuppression in mice, this compound administration led to enhanced lymphocyte proliferation and increased levels of serum antibodies. This study underscores the potential of this compound as an immunotherapeutic agent, particularly for patients undergoing treatments that compromise immune function .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

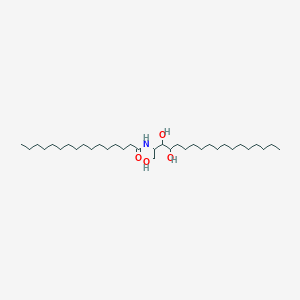

Armillaramide’s structure, (2S,3S,4R)-2-hexadecanoylamino-octadecane-1,3,4-triol, features:

-

A phytosphingosine backbone with three hydroxyl groups.

-

An amide-linked hexadecanoyl chain .

Key reactive sites include the amide bond , hydroxyl groups , and alkyl chains , enabling oxidation, hydrolysis, and enzymatic modifications.

Hydrolysis Reactions

The amide bond in this compound is susceptible to hydrolysis under acidic or enzymatic conditions. While direct studies are sparse, analogous sphingolipid hydrolysis mechanisms suggest:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acid hydrolysis | HCl (2 M, reflux) | Hexadecanoic acid + phytosphingosine | |

| Enzymatic cleavage | Proteases (thermolysin) | Fatty acid + sphingoid base |

Enzymatic cleavage by proteases may follow reverse hydrolysis pathways observed in peptide self-assembly systems .

Oxidative Modifications

The hydroxyl and alkyl groups in this compound participate in oxidation reactions. For example:

-

Hydroxyl oxidation : Conversion to ketones or aldehydes via dehydrogenases or metal-catalyzed pathways.

-

Peroxidation of alkyl chains : Formation of lipid peroxides under oxidative stress, as seen in fungal sphingolipids .

Experimental data from Armillaria mellea polysaccharide studies highlight the fungus’s antioxidant mechanisms, which may protect this compound from degradation .

Enzymatic Transformations in Symbiotic Systems

In symbiotic interactions (e.g., with Polyporus umbellatus), A. mellea drives metabolic cascades involving ergosterol derivatives . Although this compound-specific pathways are not explicitly documented, fungal sphingolipids often undergo:

-

Glycosylation : Addition of sugar moieties to hydroxyl groups.

-

Phosphorylation : Modification at the 1-hydroxyl position.

Thermal and pH Stability

Limited stability data exist, but related ceramides show:

-

Thermal degradation above 150°C, producing aldehydes and alkanes.

-

pH-dependent aggregation : Stable at neutral pH but prone to hydrolysis in acidic/basic conditions .

Interaction with Maillard Reaction Intermediates

This compound’s amino group may react with reducing sugars (e.g., glucose) via non-enzymatic glycation , forming advanced glycation end products (AGEs). This parallels mechanisms observed in protein-Maillard systems .

Propiedades

IUPAC Name |

N-(1,3,4-trihydroxyoctadecan-2-yl)hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBULNXGVIHEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H69NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Armillaramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 - 117 °C | |

| Record name | Armillaramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.